molecular formula C20H18N8O2 B2645064 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide CAS No. 1251547-95-1

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

Cat. No.: B2645064
CAS No.: 1251547-95-1
M. Wt: 402.418
InChI Key: JAZWESNPAZFBQI-UHFFFAOYSA-N
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Description

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a combination of pyrimidine, pyrazole, and pyridazine rings, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling to form the final compound. Key steps include:

    Formation of the 4-methylpyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Synthesis of the pyrazole ring: This involves the cyclization of hydrazines with 1,3-diketones or similar compounds.

    Construction of the pyridazine ring: This can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

The final coupling step involves the reaction of the synthesized rings under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.

    Pyrimidine derivatives: Widely used in medicinal chemistry for their antiviral and anticancer activities.

    Pyridazine derivatives: Investigated for their potential as antimicrobial and anticancer agents.

Uniqueness

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide stands out due to its unique combination of three different heterocyclic rings, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these rings.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c1-14-9-11-21-20(23-14)30-13-19(29)25-16-5-3-15(4-6-16)24-17-7-8-18(27-26-17)28-12-2-10-22-28/h2-12H,13H2,1H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZWESNPAZFBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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